molecular formula C16H20N4O2 B1665922 Azapropazone CAS No. 13539-59-8

Azapropazone

Cat. No. B1665922
CAS RN: 13539-59-8
M. Wt: 300.36 g/mol
InChI Key: MPHPHYZQRGLTBO-UHFFFAOYSA-N
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Description

Azapropazone is a nonsteroidal anti-inflammatory drug (NSAID) that was manufactured by Goldshield under the tradename Rheumox . It was available in the UK as a prescription-only drug, with restrictions due to certain contra-indications and side-effects .


Synthesis Analysis

The pharmacokinetics of azapropazone deals with the kinetics of the processes of absorption, distribution, and elimination of the drug . The pharmacokinetic profile of a drug is desirable since the magnitude of both the desired therapeutic response and toxicity are often closely related to the concentration of the drug at its site(s) of action .


Molecular Structure Analysis

Azapropazone has a molecular formula of C16H20N4O2 . It is a member of the class of benzotriazines .


Chemical Reactions Analysis

Azapropazone is a moderately potent anti-inflammatory analgesic agent . It exhibits moderate anti-inflammatory and analgesic activity in most standard acute animal model systems .


Physical And Chemical Properties Analysis

Azapropazone has a molecular weight of 300.36 . It has a chemical formula of C16H18N4O2 .

Scientific Research Applications

Anti-Inflammatory Medication

Azapropazone belongs to the benzotriazine class and functions as a nonsteroidal anti-inflammatory medication . It is moderately stronger than common medications like aspirin, indomethacin, and phenylbutazone when compared on a dose-for-weight basis in animal models and humans .

Uricosuric Agent

Azapropazone also acts as a uricosuric . It has been used in the treatment of gout, a condition characterized by high levels of uric acid in the blood .

Pain Management

Azapropazone is used for pain management in various rheumatic disorders. Most rheumatic disorders in humans can be controlled with doses between 1200 and 1800 mg per day to reduce pain and inflammation .

Inhibition of Prostaglandin Synthesis

Azapropazone works by preventing cyclooxygenase from converting arachidonic acid into cyclic endoperoxides, which are prostaglandins precursors, hence preventing prostaglandin formation . This explains its analgesic, platelet-inhibitory activities, and antipyretic properties .

Treatment of Arthritic Conditions

Azapropazone is available in numerous countries throughout the world for the treatment of arthritic conditions . It has been found effective in various common acute and chronic animal models of inflammatory disorders .

Research and Clinical Trials

Azapropazone has been the subject of extensive clinical trials and research. Clinical testing with azapropazone was begun in 1966 in Europe by Siegfried AG . The clinical development of azapropazone in the United States was initiated by AH Robins .

Safety And Hazards

Azapropazone may be harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1,2,4]benzotriazine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22/h7-9,11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHPHYZQRGLTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22304-30-9 (di-hydrate)
Record name Apazone [USAN]
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DSSTOX Substance ID

DTXSID6045408
Record name Azapropazone
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Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azapropazone

CAS RN

13539-59-8
Record name Azapropazone
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Record name Apazone [USAN]
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Record name Azapropazone
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Record name Azapropazone
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Record name Azapropazone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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